molecular formula C6H9FN2O B1469340 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine CAS No. 1188908-86-2

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Cat. No.: B1469340
CAS No.: 1188908-86-2
M. Wt: 144.15 g/mol
InChI Key: AXNWNIKTFIRTNZ-UHFFFAOYSA-N
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Description

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a promising candidate for studying various biological processes, drug development, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine can be achieved through various chemical reactions, such as cyclization and alkylation reactions . The specific preparation method can be adjusted according to different needs and reaction conditions. For instance, the cyclization of appropriate precursors under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological processes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of materials and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolamine, 5-methyl-
  • 3-Amino-5-methylisoxazole
  • 5-Methyl-3-aminoisoxazole

Uniqueness

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine stands out due to its unique structural features, such as the presence of the fluoro and methylethyl groups.

Properties

IUPAC Name

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWNIKTFIRTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To dry methanol (10 mL) at room temperature, was added portionwise sodium metal (145 mg, 6.30 mmol). After all metal had dissolved, the reaction mixture was cooled to 0° C. and hydroxylamine hydrochloride (438 mg, 6.30 mmol) was added in one portion. The reaction mixture was stirred for 15 mins before adding a solution of 4-fluoro-3-methoxy-4-methylpent-2-enenitrile (500 mg, 3.50 mmol) in dry methanol (3 mL). The mixture was heated at 70° C. for 16 h. Concentrated hydrochloric acid (0.8 mL, 9.6 mmol) was added and the reaction mixture stirred at 80° C. for 30 mins. After cooling to room temperature, the reaction was concentrated under reduced pressure to give an orange foam which was dissolved in water (50 mL) and adjusted to pH 10 using aq 1M NaOH solution. The aqueous layer was then extracted with dichloromethane (3×50 mL) and the combined organic layers were washed with brine (50 mL), dried over MgSO4 and concentrated under reduced pressure to give a yellow oil. The crude product was purified by silica gel chromatography eluting with 12% ethyl acetate in hexanes to 100% ethyl acetate to afford 5-(2-fluoropropan-2-yl)isoxazol-3-amine as a cream solid (64 mg, 13%). 1H NMR (300 MHz, CDCl3) δ 5.82 (s, 1H), 4.08 (brs, 2H), 1.71 (d, J=21 Hz, 6H); LC-MS (ESI) m/z 145 (M+H)+.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
4-fluoro-3-methoxy-4-methylpent-2-enenitrile
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
145 mg
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 2
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 4
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 5
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 6
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

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